Phenylphosphorodiamidate

Overview

Description

Synthesis Analysis

The synthesis of phenylphosphorodiamidate compounds involves various strategies, including reacting phenyl phosphorodichloridate with bis(2-chlorethyl)amine hydrochloride followed by reaction with aniline, yielding specific this compound products in considerable yields (Orji et al., 1994). Other methods involve sophisticated reactions of phenyl phenylphosphoramidochloridate with various amines to create a series of biologically active phenyl N,N′-phenylphosphorodiamidates (Rasool et al., 2018).

Molecular Structure Analysis

The crystal structure of some this compound compounds reveals the formation of centrosymmetric dimers composed of π-π stacking diastereoisomers, linked by intermolecular P=O···H–N hydrogen bonds, which provide insights into their molecular geometry and stability (Yuan et al., 2009). Additionally, the crystal structure of O-Cholesteryl-O-phenyl-N-phenylphosphoramidate has been determined, showcasing pseudocentrosymmetric dimers via hydrogen bonds, elucidating the stereochemistry of phosphoramidate compounds (Cea-Olivares et al., 1999).

Chemical Reactions and Properties

The chemical behavior of this compound compounds encompasses a broad spectrum, including their resistance to intramolecular addition reactions and the influence of phenyl and methyl groups on the rates of fragmentation. These properties are crucial in determining their reactivity and potential applications in medicinal chemistry (Ludeman et al., 1986).

Physical Properties Analysis

The stability and decomposition behaviors of sodium phosphorodiamidate highlight the physical properties of these compounds, such as their stability under certain conditions and their decomposition pathways, which are essential for understanding their application potentials (Watanabe & Sato, 1986).

Chemical Properties Analysis

The synthesis of phosphorodiamidate morpholinos using phosphoramidite chemistry demonstrates the chemical versatility of phenylphosphorodiamidates, enabling the generation of compounds with significant biological activity and potential for research in antisense, diagnostic, and nanotechnology fields (Paul & Caruthers, 2016).

Scientific Research Applications

Urea Hydrolysis Inhibition in Agriculture :Phenylphosphorodiamidate (PPD) is extensively studied for its ability to retard urea hydrolysis in soils, which is crucial in agricultural practices. PPD's effectiveness varies depending on soil conditions, such as oxidized or reduced states. For example, Lu et al. (1989) found that PPD was effective under reducing soil conditions, with significant amounts of added urea remaining unhydrolyzed. Similarly, Martens and Bremner (1984) showed the inhibitory effect of PPD on urea hydrolysis increased with its concentration and varied across different soil types. This application is critical in improving nitrogen use efficiency and reducing nitrogen loss in crop production (Lu et al., 1989); (Martens & Bremner, 1984).

Soil Urease Inhibition Studies :The role of PPD in inhibiting soil urease, a key enzyme in urea hydrolysis, has been a subject of research. Hendrickson and Oconnor (1987) found that PPD's inhibitory activity can increase over time due to its decomposition into phenol, which further inhibits urease activity. This understanding helps in developing better strategies for urease inhibition in agricultural soils to improve fertilizer efficiency (Hendrickson & Oconnor, 1987).

Enhancement of Antiviral Agents :PPD is explored in the field of medicinal chemistry, particularly in enhancing the potency of antiviral agents. McGuigan et al. (2006) reported that the application of phosphoramidate ProTide technology to antiviral agents like carbocyclic L-d4A, in conjunction with PPD, resulted in a significant improvement in anti-HIV and HBV activity. This application highlights PPD's potential in drug development, especially for enhancing the efficacy of existing antiviral compounds (McGuigan et al., 2006).

Development of New Bioactive Compounds :In the pharmaceutical field, PPD is used in synthesizing new compounds with potential biological activities. Rasool et al. (2018) synthesized a series of new phenyl N,N′-phenylphosphorodiamidates, showing good radical scavenging activity. This research indicates the versatility of PPD in creating new bioactive molecules, potentially useful in various therapeutic applications (Rasool et al., 2018).

Agricultural Fertilizer Efficiency :Rao and Ghai (1986) demonstrated that the addition of PPD to urea can significantly reduce ammonia volatilization and improve nitrogen recovery in rice cultivation. This finding is crucial for enhancing fertilizer efficiency and reducing environmental impacts in rice farming (Rao & Ghai, 1986).

Pharmacokinetic and Biodistribution Studies :In the field of pharmacology, PPD-based compounds are studied for their pharmacokinetics and biodistribution. Amantana and Iversen (2005) discussed phosphorodiamidate morpholino oligomers (PMOs), which include PPD, showing advantageous properties such as stability, efficacy, and safety in gene expression interference, a novel approach in therapeutics (Amantana & Iversen, 2005).

Antiviral Research and Gene Therapy :PPD's derivatives, particularly in the context of antisense oligonucleotides, are explored for antiviral applications and gene therapy. Nan and Zhang (2018) discussed the role of phosphorodiamidate morpholino oligomers (PMOs) in blocking viral protein translation, highlighting their potential in developing new antiviral strategies and treatments for diseases like Duchenne muscular dystrophy (Nan & Zhang, 2018).

Mechanism of Action

Target of Action

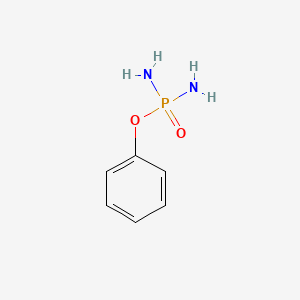

Phenyl phosphorodiamidate primarily targets the enzyme urease . Urease is an enzyme that accelerates the hydrolysis of urea .

Mode of Action

Phenyl phosphorodiamidate acts as an inhibitor of urease . It interacts with the enzyme, preventing it from accelerating the hydrolysis of urea . This interaction and the resulting changes enhance the effectiveness of urea-based fertilizers .

Biochemical Pathways

The primary biochemical pathway affected by Phenyl phosphorodiamidate is the urea cycle . By inhibiting urease, Phenyl phosphorodiamidate slows down the hydrolysis of urea, affecting the rate at which ammonia is produced . This can have downstream effects on other biochemical pathways that involve ammonia.

Result of Action

The primary molecular effect of Phenyl phosphorodiamidate’s action is the reduced rate of urea hydrolysis . On a cellular level, this means less ammonia is produced from urea . In the context of its use in agriculture, this enhances the effectiveness of urea-based fertilizers .

Biochemical Analysis

Biochemical Properties

Phenylphosphorodiamidate functions as an inhibitor of urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. By inhibiting urease, this compound slows down the hydrolysis process, allowing urea to be more effectively utilized by plants. This interaction is crucial in reducing nitrogen loss through ammonia volatilization, thereby improving the efficiency of nitrogen fertilizers .

Cellular Effects

This compound impacts various cellular processes by inhibiting urease activity. This inhibition can lead to reduced ammonia production, which in turn affects nitrogen metabolism within cells. The compound’s influence on cell signaling pathways, gene expression, and cellular metabolism is primarily through its role in modulating nitrogen availability and utilization .

Molecular Mechanism

At the molecular level, this compound binds to the active site of urease, forming a stable complex that prevents the enzyme from catalyzing the hydrolysis of urea. This binding interaction involves coordination with the nickel ions present in the urease active site, effectively blocking the enzyme’s activity. This mechanism of action highlights the compound’s specificity and effectiveness as a urease inhibitor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under neutral pH conditions but can degrade rapidly when the pH deviates from neutrality. Long-term studies have shown that this compound can maintain its inhibitory effects on urease activity for extended periods, although its effectiveness may diminish over time due to degradation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits urease activity without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including disruptions in nitrogen metabolism and potential toxicity to the liver and kidneys. These threshold effects highlight the importance of careful dosage management in experimental and practical applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to nitrogen metabolism. By inhibiting urease, it affects the conversion of urea to ammonia, thereby influencing the overall nitrogen cycle within organisms. The compound interacts with various enzymes and cofactors involved in nitrogen assimilation and utilization, impacting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the urease enzyme, where it exerts its inhibitory effects. The compound’s distribution is influenced by factors such as pH, presence of other ions, and cellular transport mechanisms .

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it interacts with urease and other nitrogen-metabolizing enzymes. Its activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. These factors ensure that this compound reaches its specific sites of action within the cell .

properties

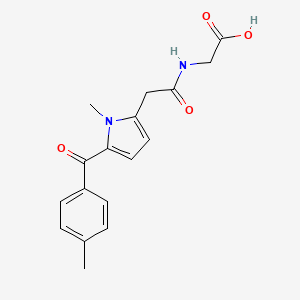

IUPAC Name |

diaminophosphoryloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N2O2P/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H,(H4,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYRRNFHDJUXLEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

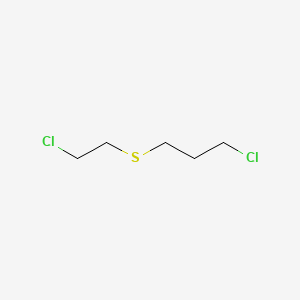

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

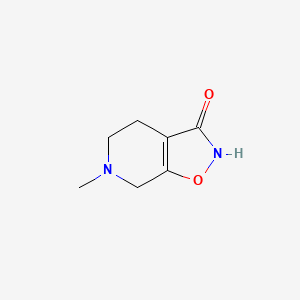

Molecular Formula |

C6H9N2O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073382 | |

| Record name | Phosphorodiamidic acid, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7450-69-3 | |

| Record name | Phenyl phosphorodiamidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7450-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoric phenyl ester diamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007450693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorodiamidic acid, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl diamidophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSPHORIC PHENYL ESTER DIAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5F6HV3J4VN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does phenylphosphorodiamidate interact with urease?

A1: this compound acts as a potent inhibitor of urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. While the exact binding mechanism remains to be fully elucidated, spectroscopic studies suggest that PPD directly interacts with the nickel ions present in the urease active site []. This binding effectively blocks the enzyme's catalytic activity.

Q2: What are the downstream effects of this compound's urease inhibition in soil?

A2: By inhibiting urease, PPD effectively slows down the hydrolysis of urea fertilizer applied to soil [, , ]. This retardation offers several benefits:

- Reduced ammonia volatilization: Ammonia volatilization, a major pathway of nitrogen loss from agricultural fields, is significantly reduced [, , , ]. This leads to increased nitrogen use efficiency and reduced environmental pollution.

- Enhanced nitrogen availability for plants: Slowing down urea hydrolysis ensures a more sustained release of nitrogen, making it available to plants for a longer duration [].

- Reduced phytotoxicity: Rapid urea hydrolysis can lead to a buildup of ammonia in the soil, potentially harming germinating seeds and seedlings. PPD's inhibitory action mitigates this risk [, ].

Q3: Are there any potential drawbacks to using this compound as a urease inhibitor?

A3: While generally beneficial, PPD's use also presents potential drawbacks:

- Phytotoxicity at high concentrations: Excessive accumulation of urea due to prolonged urease inhibition can be detrimental to plant growth [, ].

- Persistence and degradation products: PPD's persistence in soil and its decomposition products, some of which are also urease inhibitors, need further investigation [, ].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C6H9N2O2P, and its molecular weight is 188.12 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: Yes, X-ray absorption spectroscopy (XAS) studies have provided insights into the coordination environment of nickel in the urease active site and its interaction with PPD []. Further structural characterization utilizing techniques like NMR and IR spectroscopy can be found in the literature [].

Q6: How does the performance of this compound vary under different environmental conditions?

A6: PPD's effectiveness as a urease inhibitor is influenced by factors like soil temperature, pH, organic matter content, and moisture [, , , ]. Higher temperatures generally decrease its persistence, while its effectiveness varies depending on soil properties.

Q7: Are there any computational studies that shed light on the interaction of this compound with urease?

A7: Molecular modeling studies have explored the structure-activity relationship of PPD and its derivatives, highlighting the importance of intramolecular hydrogen bonding, molecular volume, and conformational flexibility for their inhibitory activity []. Docking studies can further visualize PPD's binding mode within the urease active site.

Q8: How do structural modifications of this compound affect its urease inhibitory activity?

A8: Research indicates that modifications to the phenyl ring, the phosphoramide group, or the bridging nitrogen atoms can significantly impact PPD's potency and selectivity []. For example, introducing bulky substituents or altering the electronic properties of the phenyl ring can affect binding affinity. Similarly, replacing the oxygen atoms in the phosphoramide group with sulfur atoms (as in N-(n-butyl) thiophosphoric triamide (NBPT)) can alter the compound's stability and persistence in the soil [, ].

Q9: What strategies can be employed to improve the stability and delivery of this compound in agricultural applications?

A9: Formulation strategies like encapsulation, controlled release formulations, and the use of stabilizing agents can be explored to enhance PPD's stability and prolong its activity in the soil.

Q10: Are there any regulations regarding the safe handling and application of this compound?

A10: As with any agrochemical, the use of PPD is subject to safety regulations. Specific guidelines for its handling, storage, application, and disposal should be consulted and followed.

Q11: What are some potential alternatives to this compound as a urease inhibitor?

A11: Besides PPD, other compounds like NBPT [, , ], hydroquinone [, ], and dicyandiamide (DCD) [] are recognized for their urease inhibiting properties. Each inhibitor exhibits different characteristics regarding efficacy, persistence, and environmental impact, influencing its suitability for specific applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[2-(2-Propan-2-ylidenehydrazinyl)-4-thiazolyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B1208222.png)

![1-(6-Oxo-6H-dibenzo[b,d]pyran-3-yl)-1H-pyrrole-2,5-dione](/img/structure/B1208225.png)

![3-[(2-Chlorobenzylidene)amino]-6H-dibenzo[b,d]pyran-6-one](/img/structure/B1208227.png)